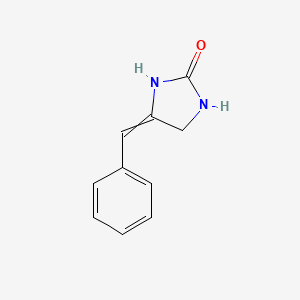![molecular formula C12H24GeN2 B14244617 1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene CAS No. 431896-71-8](/img/structure/B14244617.png)
1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[44]non-7-ene is a chemical compound known for its unique structure and properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-dehydropiperidine with ammonia under controlled conditions . The reaction requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process may also involve purification steps, such as distillation or crystallization, to isolate the final product.
化学反応の分析
Types of Reactions
1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
科学的研究の応用
1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another spiro compound with similar structural features.
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst and reagent in organic synthesis.
Uniqueness
1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[44]non-7-ene is unique due to its specific structural arrangement and the presence of germanium in its spiro ring system
特性
CAS番号 |
431896-71-8 |
|---|---|
分子式 |
C12H24GeN2 |
分子量 |
268.96 g/mol |
IUPAC名 |
1,4-diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene |
InChI |
InChI=1S/C12H24GeN2/c1-5-14-7-8-15(6-2)13(14)9-11(3)12(4)10-13/h5-10H2,1-4H3 |
InChIキー |
XPTSYZFMAMGJJR-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN([Ge]12CC(=C(C2)C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


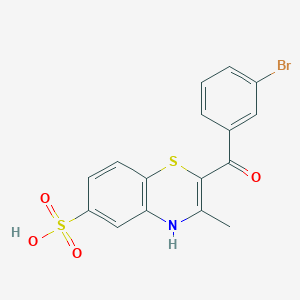
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)
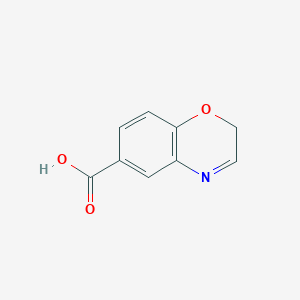
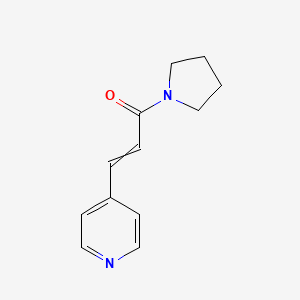
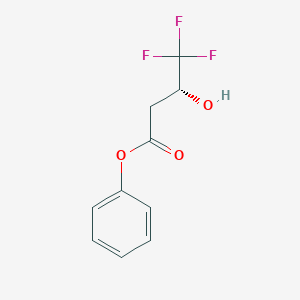
![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
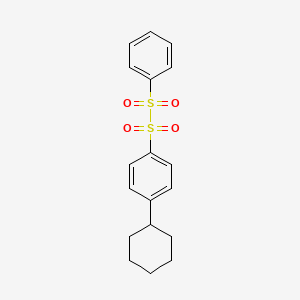
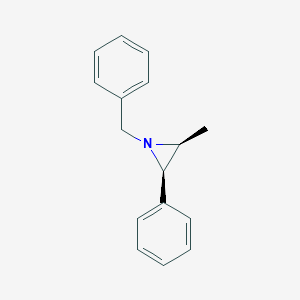
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
![Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-](/img/structure/B14244587.png)
